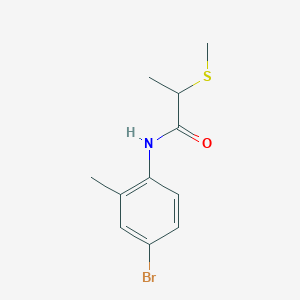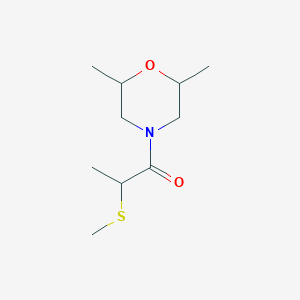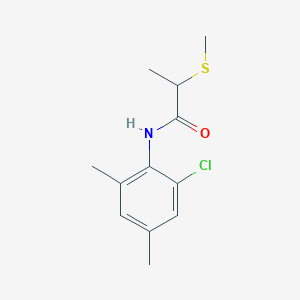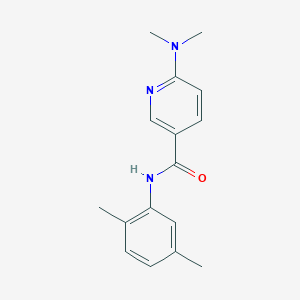
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide, commonly known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-MPA belongs to the class of sulfonamide compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Br-MPA has shown potential therapeutic applications in various scientific research studies. One of the significant applications of Br-MPA is in cancer research. Studies have shown that Br-MPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Br-MPA has also shown anti-inflammatory properties and can reduce inflammation in animal models of inflammatory diseases. Moreover, Br-MPA has been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of Br-MPA is not fully understood, but studies suggest that it inhibits the activity of enzymes involved in cancer cell proliferation and induces apoptosis. Br-MPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Br-MPA has been studied for its potential use in neurological disorders, where it may act as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
Br-MPA has been shown to have various biochemical and physiological effects. In cancer research, Br-MPA has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced cell growth and induction of apoptosis. In inflammatory diseases, Br-MPA has been shown to reduce the production of inflammatory mediators, leading to reduced inflammation. In neurological disorders, Br-MPA may act as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Br-MPA is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Br-MPA has also shown low toxicity in animal studies. However, one of the limitations of Br-MPA is its low yield during the synthesis process. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Br-MPA.
Direcciones Futuras
There are several future directions for Br-MPA research. One of the directions is to study the potential use of Br-MPA in combination with other drugs for cancer treatment. Another direction is to study the potential use of Br-MPA in other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to understand the mechanism of action of Br-MPA in neurological disorders and to develop more efficient synthesis methods for Br-MPA.
Conclusion:
In conclusion, Br-MPA is a chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis of Br-MPA involves a multistep reaction process, and further studies are needed to fully understand its mechanism of action and potential side effects. Br-MPA has several advantages, such as low toxicity and potential therapeutic applications, but also has limitations, such as low yield during the synthesis process. There are several future directions for Br-MPA research, including studying its potential use in combination with other drugs for cancer treatment and developing more efficient synthesis methods.
Métodos De Síntesis
Br-MPA can be synthesized through a multistep reaction process involving the reaction of 4-bromo-2-methylphenylamine with 2-bromo-1-methylpropane, followed by the reaction with thioacetic acid, and finally, the reaction with chlorosulfonyl isocyanate. The yield of Br-MPA obtained through this method is approximately 50%.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-7-6-9(12)4-5-10(7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCWRNWMACOAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)




![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)

![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)


